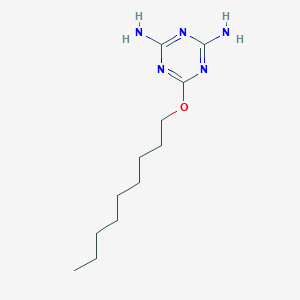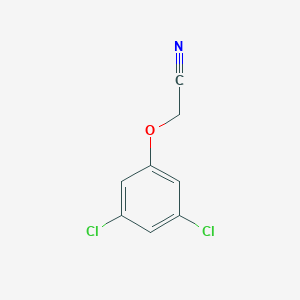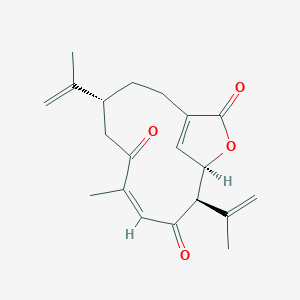
Gersemolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gersemolide is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a sesquiterpene lactone that is isolated from the roots of the medicinal plant, Siegesbeckia orientalis. Gersemolide has been found to possess anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Genetically Engineered Crop Safety :
- Overview : This paper discusses the safety of genetically engineered (GE) crops, a major achievement in biotechnology over the past 30 years (Nicolia, Manzo, Veronesi, & Rosellini, 2014).
- Key Point : The research emphasizes the importance of safety in the adoption of GE crops and the extensive scientific work conducted in this area.
Drug Resistance in Cancer :
- Overview : This paper focuses on the molecular mechanisms responsible for drug resistance in cancer, discussing progress in clinical applications (Yagüe & Raguz, 2005).
- Key Point : It highlights the challenges and advancements in understanding drug resistance, a crucial aspect in medical research and treatment strategies.
PET and Drug Research and Development :
- Overview : This study explores the use of PET (Positron Emission Tomography) in assessing the properties of drugs and substances, highlighting its role in drug development (Fowler, Volkow, Wang, Ding, & Dewey, 1999).
- Key Point : PET provides a valuable tool for understanding pharmacokinetics and pharmacodynamics, essential in the process of drug development.
Drug Discovery A Historical Perspective
:
- Overview : This paper gives a historical overview of drug research, emphasizing the role of molecular biology and genomic sciences in the evolution of drug discovery (Drews, 2000).
- Key Point : It discusses the increasing complexity of drug research and the emerging role of biotech companies in bridging the gap between academia and the pharmaceutical industry.
Limitations of Animal Studies for Predicting Toxicity in Clinical Trials :
- Overview : This review addresses the limitations of using animal models in predicting human toxicity in pharmaceutical development, advocating for alternative methods (Norman, 2019).
- Key Point : It emphasizes the need for more accurate and ethical approaches in pharmaceutical testing, reflecting the evolving landscape of scientific research ethics.
Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications :
- Overview : This paper explores the immunomodulatory activities of macrolides, a class of antibiotics, and their clinical applications in treating various inflammatory conditions (Kanoh & Rubin, 2010).
- Key Point : It highlights the polymodal nature of these drugs and their potential in modulating immune responses.
Propiedades
Número CAS |
106231-28-1 |
|---|---|
Nombre del producto |
Gersemolide |
Fórmula molecular |
C20H24O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(4R,7Z,10R,11R)-7-methyl-4,10-bis(prop-1-en-2-yl)-12-oxabicyclo[9.2.1]tetradeca-1(14),7-diene-6,9,13-trione |
InChI |
InChI=1S/C20H24O4/c1-11(2)14-6-7-15-10-18(24-20(15)23)19(12(3)4)17(22)8-13(5)16(21)9-14/h8,10,14,18-19H,1,3,6-7,9H2,2,4-5H3/b13-8-/t14-,18-,19+/m1/s1 |
Clave InChI |
YEBDNBDBHUUVGR-OSGWYAKPSA-N |
SMILES isomérico |
C/C/1=C/C(=O)[C@@H]([C@H]2C=C(CC[C@H](CC1=O)C(=C)C)C(=O)O2)C(=C)C |
SMILES |
CC1=CC(=O)C(C2C=C(CCC(CC1=O)C(=C)C)C(=O)O2)C(=C)C |
SMILES canónico |
CC1=CC(=O)C(C2C=C(CCC(CC1=O)C(=C)C)C(=O)O2)C(=C)C |
Otros números CAS |
106231-28-1 |
Sinónimos |
Gersemolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)


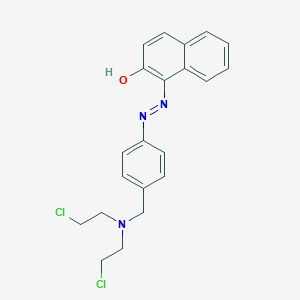
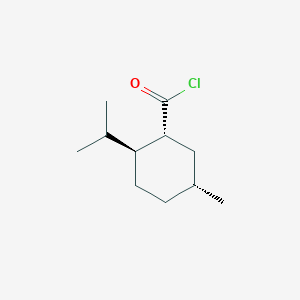

![(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B24594.png)
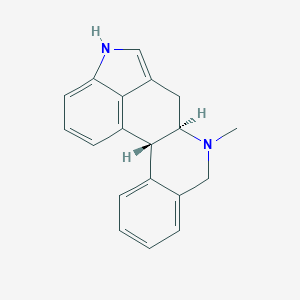
![[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate](/img/structure/B24600.png)
